5-(Piperazin-1-yl)pyridin-3-amine
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Overview
Description
5-(Piperazin-1-yl)pyridin-3-amine: is a chemical compound with the molecular formula C9H14N4 and a molecular weight of 178.24 g/mol . It is characterized by the presence of a piperazine ring attached to a pyridine ring, making it a valuable building block in various chemical syntheses and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form piperazine derivatives.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial Production Methods:
Coupling Reaction: 2-amino-5-halogenated pyridine is coupled with piperazine under the conditions of CuI, ligand, alkaline substance, and solvent to generate 5-(piperazin-1-yl)pyridin-3-amine.
Oxidation Reaction: The product from the coupling reaction can be further oxidized to improve purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Piperazin-1-yl)pyridin-3-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Different reduced forms of the compound.
Substituted Derivatives: Compounds with various functional groups substituted on the pyridine or piperazine rings.
Scientific Research Applications
Chemistry:
Building Block for Drug Discovery: 5-(Piperazin-1-yl)pyridin-3-amine is used as a building block in the synthesis of various pharmaceutical compounds.
Biology:
Anticancer Agents: It is used in the synthesis of anticancer agents, particularly as an impurity of Palbociclib, a drug for breast cancer treatment.
Medicine:
Cyclin-Dependent Kinase Inhibitors: The compound is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, making it valuable in cancer research.
Industry:
Chemical Synthesis: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
5-(Piperazin-1-yl)pyridin-2-amine: Similar in structure but differs in the position of the amine group on the pyridine ring.
6-(Piperazin-1-yl)pyridin-3-amine: Similar in structure but differs in the position of the piperazine ring on the pyridine ring.
Uniqueness:
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-piperazin-1-ylpyridin-3-amine |
InChI |
InChI=1S/C9H14N4/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4,10H2 |
InChI Key |
KVPCWQJDNQQUID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=C2)N |
Origin of Product |
United States |
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